molecular formula C7H6ClN3OS B15068301 4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile

4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B15068301
M. Wt: 215.66 g/mol
InChI Key: PSWOBMYZCCPQKT-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with methanol in the presence of a base such as sodium ethoxide. The reaction is carried out at room temperature for a few hours, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The methylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide in ethanol at room temperature.

    Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines depending on the nucleophile used.

    Oxidation: 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine-5-carbonitrile.

    Reduction: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-amine.

Scientific Research Applications

4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an ATP mimetic, inhibiting tyrosine kinase activity of EGFR by binding to its active site. This inhibition leads to the disruption of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
  • 4,6-Dichloro-2-(methylthio)pyrimidine
  • 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid

Uniqueness

4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group at the 6-position and the nitrile group at the 5-position makes it a versatile intermediate for further functionalization and application in various fields.

Properties

Molecular Formula

C7H6ClN3OS

Molecular Weight

215.66 g/mol

IUPAC Name

4-chloro-6-methoxy-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C7H6ClN3OS/c1-12-6-4(3-9)5(8)10-7(11-6)13-2/h1-2H3

InChI Key

PSWOBMYZCCPQKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)SC)Cl)C#N

Origin of Product

United States

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